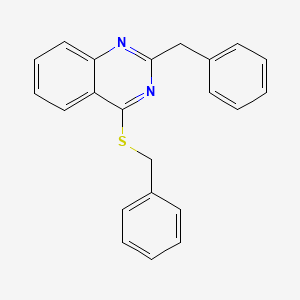

2-Benzyl-4-(benzylsulfanyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyl-4-(benzylsulfanyl)quinazoline is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolin-4 (3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . 2-Styryl-4 (3H)-quinazolinone derivatives were prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Properties

2-Benzyl-4-(benzylsulfanyl)quinazoline is a quinazoline derivative, a class of compounds that has garnered attention in chemical synthesis due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and optoelectronics. Although the specific compound this compound itself might not be directly mentioned in the studies, the research on quinazoline derivatives provides valuable insights into the synthetic methods, properties, and potential applications of such compounds.

Efficient Synthesis Methods : A study highlighted an efficient aerobic protocol for the oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination using the 4-hydroxy-TEMPO radical as a catalyst. This method emphasizes a one-pot reaction of arylmethanamines with 2-aminobenzoketones and 2-aminobenzaldehydes, showcasing a metal-free and additive-free approach (Han et al., 2011).

Antibacterial Evaluation and Crystal Structure Analysis : Research on a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one demonstrated its synthesis via the S-arylation method. The study provided detailed insights into its antibacterial efficacy, crystal structure, and Hirshfeld surface analysis, indicating the potential for this compound analogs in antibacterial applications (Geesi, 2020).

Optoelectronic Applications : Quinazolines are recognized for their broad spectrum of biological activities. A review focused on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements. This research underlines the significance of quinazoline and pyrimidine fragments in creating novel optoelectronic materials, suggesting potential uses for this compound in the field of optoelectronics (Lipunova et al., 2018).

Microwave-Promoted Synthesis : A novel free-radical-based method for making functionalized quinazolines was described, relying on microwave-promoted reactions. This study showcases the versatility of quinazoline synthesis techniques, which could be applied to the synthesis of this compound, demonstrating the compound's relevance in the development of biologically active molecules (Portela-Cubillo et al., 2009).

Mecanismo De Acción

Target of Action

It is known that quinazoline derivatives have shown potential as antiviral agents . They interact with various molecular targets, serving as an important scaffold for the development of effective therapeutic drugs .

Mode of Action

Quinazoline derivatives have been found to exhibit antiviral activity, suggesting that they may interact with viral proteins or enzymes, inhibiting their function and thus preventing viral replication .

Biochemical Pathways

Quinazoline derivatives have been found to inhibit the replication of various viruses , suggesting that they may interfere with the biochemical pathways involved in viral replication.

Result of Action

Given its potential antiviral activity , it may inhibit viral replication at the cellular level, preventing the spread of the virus within the host organism.

Propiedades

IUPAC Name |

2-benzyl-4-benzylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKJDLCJURWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)

![dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2865237.png)

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)

![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)